N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzofuran moiety linked to a benzo[c][1,2,5]thiadiazole core through a methoxyethyl chain
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells
Pharmacokinetics
The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . This suggests that the compound may have been designed with considerations for optimal bioavailability and minimal side effects.
Result of Action
The compound’s action results in significant cell growth inhibitory effects in various types of cancer cells
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Cellular Effects
Benzofuran derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have strong biological activities, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to exhibit various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
Benzofuran compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran compounds have been shown to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves coupling this intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under appropriate reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, reagents, and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole core can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Tin(II) chloride in ethanol under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of amino-benzo[c][1,2,5]thiadiazole derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic photovoltaic materials and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A core structure used in various organic electronic materials.
Benzofuran: A moiety found in many natural products and pharmaceuticals.
Methoxyethyl Derivatives: Compounds with similar side chains used in medicinal chemistry
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of the benzofuran and benzo[c][1,2,5]thiadiazole moieties, which confer distinct photophysical and chemical properties. This makes it a valuable compound for applications in materials science and bioimaging .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-23-17(16-9-11-4-2-3-5-15(11)24-16)10-19-18(22)12-6-7-13-14(8-12)21-25-20-13/h2-9,17H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEGVNYWKTZUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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